molecular formula C17H24O2 B573136 3,5-Di-tert-butylphenyl acrylate CAS No. 1223748-25-1

3,5-Di-tert-butylphenyl acrylate

Cat. No.: B573136
CAS No.: 1223748-25-1
M. Wt: 260.377
InChI Key: GMWRUVMAYZGSHK-UHFFFAOYSA-N
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Description

“3,5-Di-tert-butylphenyl acrylate” is a chemical compound with the molecular formula C17H24O2 . It is not intended for human or veterinary use and is used only for research. It is used as a polymerization inhibitor in the production of monomers such as styrene and butadiene .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10 involves a highly unsymmetric molecular entity involving three different substituents on the meso-positions . Another study reported the synthesis of a compound via desymmetric reduction of malonic esters .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray Structure Analysis and High-resolution tip-enhanced Raman scattering .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Catalysis and Alkylation : 3,5-Di-tert-butylphenyl acrylate derivatives have been investigated for their catalytic activity, particularly in reactions involving the alkylation of phenols. Research demonstrates that certain conditions can yield significant products like methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate with high efficiency, highlighting the compound's relevance in synthesizing compounds with antioxidant properties Volod’kin & Zaikov, 2006.

Antioxidant Applications

  • Antioxidant Synthesis : Studies on the synthesis of antioxidants utilizing this compound derivatives have shown promising results. The synthesis process of antioxidants like SKY-1035, involving 3,5-di-tert-butyl-4-hydroxyphenyl methyl acrylate, demonstrates the potential of these compounds in enhancing the performance of various materials, including plastics Li Jie, 2007.

Polymer Science

  • Polymer Modification and Stability : Research into the modification of acrylate rubbers and the stabilization of materials like acrylonitrile butadiene styrene (ABS) has utilized derivatives of this compound. These studies focus on enhancing material properties, such as thermal stability and aging resistance, by incorporating stabilizers based on this compound derivatives, showing improved performance in various thermal environments Wang et al., 2019.

Advanced Materials

  • Advanced Material Development : The encapsulation of nanosized silica by in situ polymerization of tert-butyl acrylate demonstrates the utility of this compound derivatives in creating materials with specific applications, such as in photoresist technologies. This research highlights the compound's role in developing encapsulated inorganic materials with altered dissolution rates and enhanced stability Sondi et al., 2000.

Safety and Hazards

The safety data sheet for tert-Butyl acrylate, a related compound, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is also harmful if swallowed or in contact with skin .

Future Directions

The future directions for the research on “3,5-Di-tert-butylphenyl acrylate” could involve its use in the synthesis of new compounds and its application in the study of molecular structures .

Properties

IUPAC Name

(3,5-ditert-butylphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRUVMAYZGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676548
Record name 3,5-Di-tert-butylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-25-1
Record name 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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